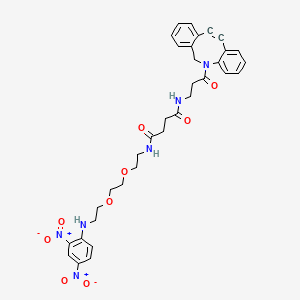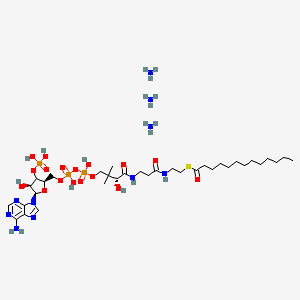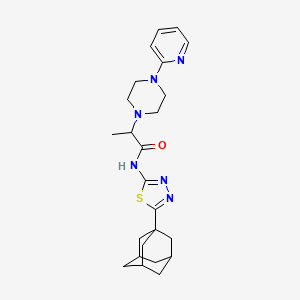
AChE/MAO-B-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/MAO-B-IN-5 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory, while monoamine oxidase B is involved in the oxidative deamination of monoamine neurotransmitters like dopamine. Inhibiting these enzymes can help increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of these diseases .
Méthodes De Préparation
The synthesis of AChE/MAO-B-IN-5 involves several steps. One common method is the “click” chemistry approach, which involves the rapid synthesis of functionalized pyridoxines. This method has been shown to produce compounds with good inhibitory activities against both acetylcholinesterase and monoamine oxidase B . Another method involves the use of ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii, which have shown effective inhibition of both enzymes . Industrial production methods typically involve large-scale synthesis using these or similar routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
AChE/MAO-B-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions used, but typically include various oxidized, reduced, or substituted derivatives of the original compound .
Applications De Recherche Scientifique
AChE/MAO-B-IN-5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, it is used to study the role of acetylcholinesterase and monoamine oxidase B in neurotransmission and neurodegenerative diseases. In medicine, it is being investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease and Parkinson’s disease. In industry, it is used in the development of new drugs and in the production of various chemical intermediates .
Mécanisme D'action
The mechanism of action of AChE/MAO-B-IN-5 involves the inhibition of acetylcholinesterase and monoamine oxidase B. By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters in the brain. This can help alleviate symptoms of neurodegenerative diseases by improving neurotransmission and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
AChE/MAO-B-IN-5 is unique among dual inhibitors of acetylcholinesterase and monoamine oxidase B due to its balanced inhibitory activity against both enzymes. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are primarily monoamine oxidase B inhibitors. these compounds do not have the same balanced dual inhibitory activity as this compound, making it a promising candidate for the treatment of neurodegenerative diseases .
Propriétés
Formule moléculaire |
C24H32N6OS |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C24H32N6OS/c1-16(29-6-8-30(9-7-29)20-4-2-3-5-25-20)21(31)26-23-28-27-22(32-23)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,16-19H,6-15H2,1H3,(H,26,28,31) |
Clé InChI |
UJAVTHICBQHCKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



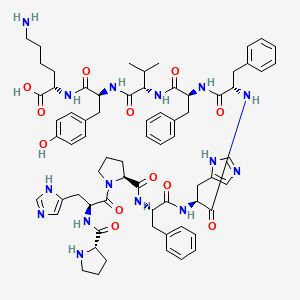
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)

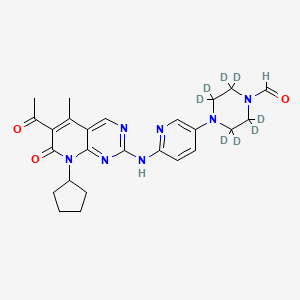
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
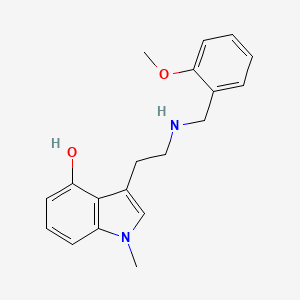

![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)

